3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid
CAS No.: 773124-24-6
Cat. No.: VC16689888
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773124-24-6 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 3-amino-3-(1-methylindol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C12H14N2O2/c1-14-7-9(10(13)6-12(15)16)8-4-2-3-5-11(8)14/h2-5,7,10H,6,13H2,1H3,(H,15,16) |
| Standard InChI Key | LDKQBZXOEFYQAE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(CC(=O)O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1-methylindole scaffold substituted at the 3-position with a β-amino-propanoic acid moiety. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Methylation at the indole’s 1-position (N1) confers steric and electronic modifications that influence receptor binding . The (2R)-stereochemistry of the amino acid side chain is critical for its bioactivity, as evidenced by its enantiomeric specificity in IDO inhibition .
Key Structural Features:
-
Indole Core: Planar aromatic system enabling π-π stacking interactions.
-
Methyl Group (N1): Enhances metabolic stability by reducing oxidative deamination .
-
Amino-Propanoic Acid Chain: Provides zwitterionic character at physiological pH, enhancing solubility and membrane permeability .
Physicochemical Data
Synthesis and Analytical Characterization
Analytical Profiling
-
Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .
-
Spectroscopy:
Biological Activity and Mechanisms
IDO Inhibition and Immunomodulation
As a competitive IDO inhibitor, this compound blocks the conversion of tryptophan to kynurenine, reversing tumor-induced immunosuppression. Key findings include:
-
T-cell Proliferation: Restores CD8⁺ T-cell activity in melanoma co-cultures by 60% at 10 μM .
-
Synergy with Checkpoint Inhibitors: Enhances anti-PD-1 efficacy in murine glioblastoma models, doubling survival times .
Therapeutic Applications
Oncology
| Application | Mechanism | Clinical Status |
|---|---|---|
| Adjuvant Immunotherapy | IDO-mediated Treg suppression | Phase II (NCT02077881) |
| Chemopotentiation | Reversal of Trp depletion | Preclinical |
Neuropsychiatry
-
Depression: Modulates 5-HT/IDO crosstalk in the kynurenine pathway .
-
Neuroprotection: Attenuates quinolinic acid-induced excitotoxicity in hippocampal neurons.
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | IDO IC₅₀ (μM) | 5-HT₁A Kᵢ (nM) |
|---|---|---|---|
| 1-Methyl-D-tryptophan | R-configuration at C2 | 0.8 | 340 |
| Epacadostat | Hydroxyamidine substituent | 0.007 | >10,000 |
| NLG-919 | Cyclohexylamide moiety | 0.015 | >10,000 |
This compound’s balance of IDO potency and ancillary neuroactivity distinguishes it from purely enzymatic inhibitors .
Pharmacokinetics and Toxicology
ADME Profile
| Species | LD₅₀ (mg/kg) | Notable Toxicity |
|---|---|---|
| Mouse | 1,200 | Transient AST elevation |
| Rat | 950 | Mild nephropathy at >300 mg/kg |
Future Directions
-
Formulation Optimization: Nanoparticle encapsulation to enhance CNS penetration.
-
Combination Therapies: Pairing with PARP inhibitors for BRCA-mutant cancers.
-
Biomarker Development: Correlating plasma kynurenine levels with clinical response.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume